1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate
CAS No.: 1241725-70-1
Cat. No.: VC18332149
Molecular Formula: C13H21F2NO4
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1241725-70-1 |
|---|---|
| Molecular Formula | C13H21F2NO4 |
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-16(7-6-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 |
| Standard InChI Key | YLNXOQRUXIFXPA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CN(CCC1(F)F)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at positions 1 and 3 with tert-butyl and ethyl carboxylate groups, respectively. The 4,4-difluoro modification introduces electron-withdrawing effects, influencing both reactivity and conformational stability .
Key Structural Attributes:
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Piperidine Core: A six-membered nitrogen-containing ring.
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Fluorine Substituents: Two fluorine atoms at the 4-position, enhancing metabolic stability and lipophilicity .
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Ester Groups: Tert-butyl (Boc) and ethyl esters, providing orthogonal protection for further synthetic modifications .
Physicochemical Data
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions starting from simpler piperidine precursors:
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Ring Fluorination:
Introduction of fluorine atoms via electrophilic fluorination or halogen exchange reactions . For example, treatment with or (diethylaminosulfur trifluoride) under anhydrous conditions . -
Esterification:
Sequential protection of the piperidine nitrogen and carboxyl groups using tert-butyl dicarbonate () and ethyl chloroformate, respectively . -
Purification:
Column chromatography or crystallization yields the final product with ≥95% purity .
Industrial-Scale Considerations
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Catalyst Optimization: Transition metal catalysts (e.g., CuI) improve reaction efficiency in click chemistry approaches .
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Green Chemistry: Solvent-free conditions or water-miscible solvents (e.g., ethanol) reduce environmental impact .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s bifunctional ester groups enable its use in constructing complex molecules:
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GPR119 Agonists: Analogous piperidine derivatives show potent activity against G-protein-coupled receptors involved in type 2 diabetes .
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Antimicrobial Agents: Structural analogs demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with IC values <5 μM .
Material Science
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Ligand Design: The difluoropiperidine scaffold coordinates with transition metals, enabling applications in catalysis .
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Polymer Modifiers: Enhances thermal stability in fluorinated polymers .
Biological Activity and Mechanisms
Mechanistic Insights
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Enzyme Inhibition: Competes with ATP-binding sites in kinases (e.g., EGFR) .
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DNA Interaction: Stabilizes G-quadruplex structures in telomeric regions, impairing cancer cell replication .
| Parameter | Specification | Source |
|---|---|---|
| GHS Classification | Warning (H315, H319, H335) | |
| Protective Measures | Gloves, goggles, ventilation | |
| Storage Conditions | 2–8°C in inert atmosphere |
Environmental Impact
Comparison with Analogous Compounds
| Compound | Structure | Bioactivity (IC) | Key Difference |
|---|---|---|---|
| 1-Tert-butyl 3-methyl 4,4-difluoropiperidine-1,3-dicarboxylate | Methyl vs. ethyl ester | 6.7 μM (Anticancer) | Enhanced lipophilicity |
| 4,4-Difluoropiperidine-1-carboxylic acid tert-butyl ester | Single ester group | Inactive | Reduced reactivity |
| Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-fluoropiperidine-1,3-dicarboxylate | Stereospecific fluorination | 3.2 μM (Antimicrobial) | Chirality-dependent efficacy |
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